molecular formula C6H5FN2O4S B2518713 4-Fluoro-2-nitrobenzene-1-sulfonamide CAS No. 655-01-6

4-Fluoro-2-nitrobenzene-1-sulfonamide

Cat. No.: B2518713
CAS No.: 655-01-6
M. Wt: 220.17
InChI Key: GSZNPWFQQBVGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-nitrobenzene-1-sulfonamide (4-FNS) is a synthetic chemical compound that has been used in scientific research for a variety of applications. It is a colorless solid with a molecular weight of 205.2 g/mol and a melting point of 158-160°C. 4-FNS has been studied for its potential use in drug discovery, as an enzyme inhibitor, and as a biochemical tool.

Scientific Research Applications

Antimicrobial Activity

A study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, showing potent antimicrobial activity against bacteria and fungi. The sulfonamide derivatives, in particular, were identified as potent antifungal agents, highlighting the potential of fluoro-nitrobenzene sulfonamide derivatives in combating microbial infections Janakiramudu et al., 2017.

Synthesis of Novel Organic Compounds

Gebhardt and Saluz (2012) discussed the synthesis of a novel sulfonamide derivative intended as a precursor for PET tracer production, demonstrating the role of fluoro-nitrobenzene sulfonamide derivatives in nuclear medicine and diagnostic imaging Gebhardt & Saluz, 2012.

Detection Tools

Shang et al. (2007) developed artificial receptors based on substituted phenyl-sulfonamido-nitrobenzene for selective and sensitive detection of fluoride ions. These receptors could change color visibly upon fluoride addition, showcasing their utility as convenient detection tools for fluoride anion Shang et al., 2007.

Therapeutic Agents

A study by Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anticancer activity. The compounds induced mRNA expression of pro-apoptotic genes and were found to activate apoptotic genes, suggesting their potential use as therapeutic agents in cancer treatment Cumaoğlu et al., 2015.

Novel Polymers

Abbasi et al. (2015) discussed the synthesis of a sulfone ether diamine and its polymerization to create poly(sulfone ether imide)s with high thermal stability and solubility, illustrating the potential of fluoro-nitrobenzene sulfonamide derivatives in the development of high-performance materials Abbasi et al., 2015.

Safety and Hazards

The safety data sheet for 4-Fluoronitrobenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust, use only in well-ventilated areas, and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate) suggests potential future directions for the study of 4-Fluoro-2-nitrobenzene-1-sulfonamide. The study found that most of the compounds showed good to potent antimicrobial activity .

Properties

IUPAC Name

4-fluoro-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZNPWFQQBVGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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